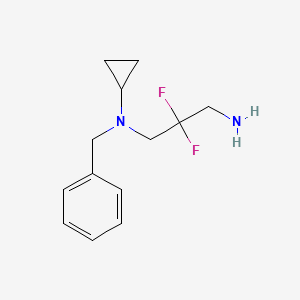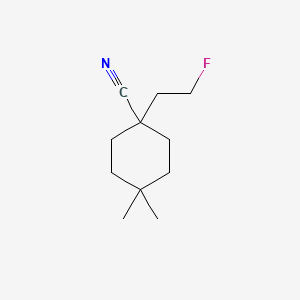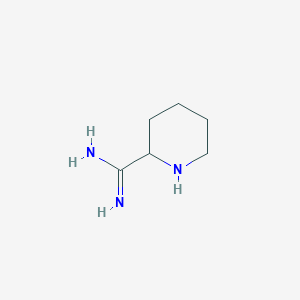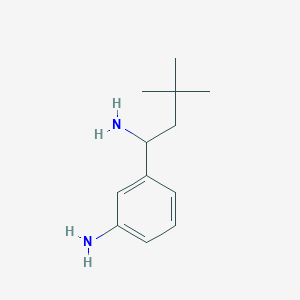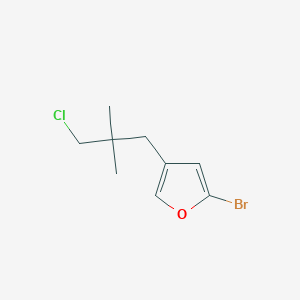
2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan is an organic compound with the molecular formula C9H12BrClO. It is a furan derivative, characterized by the presence of bromine and chlorine atoms attached to the furan ring and a dimethylpropyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan typically involves the bromination and chlorination of a furan derivative. One common method includes the reaction of 2-bromofuran with 3-chloro-2,2-dimethylpropyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and chlorination reactions using automated reactors. These methods ensure high yield and purity of the final product, which is essential for its application in research and development .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different oxidation states.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms and form simpler furan derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Oxidation: Formation of furanones or other oxidized furan derivatives.
Reduction: Formation of dehalogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan is utilized in several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-(3-chloropropyl)furan
- 2-Bromo-4-(2,2-dimethylpropyl)furan
- 2-Chloro-4-(3-bromopropyl)furan
Uniqueness
2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan is unique due to the presence of both bromine and chlorine atoms attached to the furan ring, along with a dimethylpropyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in research and development .
Eigenschaften
Molekularformel |
C9H12BrClO |
|---|---|
Molekulargewicht |
251.55 g/mol |
IUPAC-Name |
2-bromo-4-(3-chloro-2,2-dimethylpropyl)furan |
InChI |
InChI=1S/C9H12BrClO/c1-9(2,6-11)4-7-3-8(10)12-5-7/h3,5H,4,6H2,1-2H3 |
InChI-Schlüssel |
JFYOEUQVXRAVBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=COC(=C1)Br)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


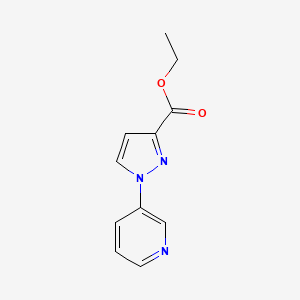

![4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13179376.png)
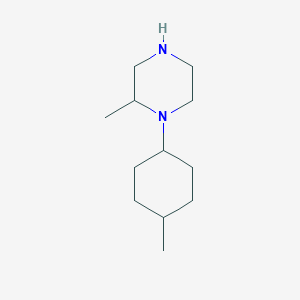

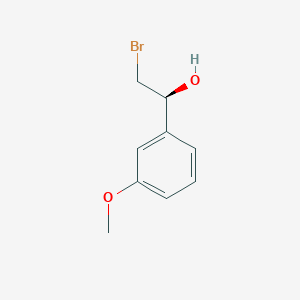
![N-[2-(pyrrolidin-3-yl)ethyl]acetamide](/img/structure/B13179397.png)
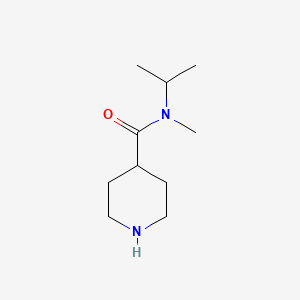
![(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B13179411.png)
